molecular formula C16H21ClN2O B15217884 2-Ethyl-4-{[2-(1H-indol-3-yl)ethyl]amino}butanoyl chloride CAS No. 88115-37-1

2-Ethyl-4-{[2-(1H-indol-3-yl)ethyl]amino}butanoyl chloride

Cat. No.: B15217884
CAS No.: 88115-37-1
M. Wt: 292.80 g/mol
InChI Key: UQCOVGVXALIFDD-UHFFFAOYSA-N
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Description

4-((2-(1H-Indol-3-yl)ethyl)amino)-2-ethylbutanoyl chloride is a compound that features an indole moiety, which is a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-(1H-Indol-3-yl)ethyl)amino)-2-ethylbutanoyl chloride typically involves the reaction of an indole derivative with an appropriate acyl chloride. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

4-((2-(1H-Indol-3-yl)ethyl)amino)-2-ethylbutanoyl chloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of indole-3-carboxylic acid derivatives, while reduction can yield indoline derivatives .

Scientific Research Applications

4-((2-(1H-Indol-3-yl)ethyl)amino)-2-ethylbutanoyl chloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the synthesis of pharmaceuticals and other biologically active compounds.

Mechanism of Action

The mechanism of action of 4-((2-(1H-Indol-3-yl)ethyl)amino)-2-ethylbutanoyl chloride involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity and leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indole derivatives such as indole-3-acetic acid, indole-3-carbinol, and indole-3-aldehyde .

Uniqueness

What sets 4-((2-(1H-Indol-3-yl)ethyl)amino)-2-ethylbutanoyl chloride apart is its specific structure, which allows for unique interactions with biological targets. This makes it a valuable compound for further research and potential therapeutic applications .

Properties

CAS No.

88115-37-1

Molecular Formula

C16H21ClN2O

Molecular Weight

292.80 g/mol

IUPAC Name

2-ethyl-4-[2-(1H-indol-3-yl)ethylamino]butanoyl chloride

InChI

InChI=1S/C16H21ClN2O/c1-2-12(16(17)20)7-9-18-10-8-13-11-19-15-6-4-3-5-14(13)15/h3-6,11-12,18-19H,2,7-10H2,1H3

InChI Key

UQCOVGVXALIFDD-UHFFFAOYSA-N

Canonical SMILES

CCC(CCNCCC1=CNC2=CC=CC=C21)C(=O)Cl

Origin of Product

United States

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